Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)-

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

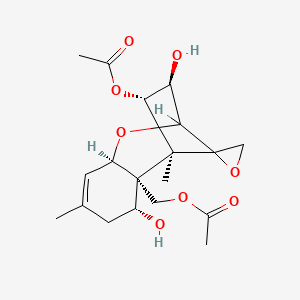

The systematic IUPAC name for this compound is derived from its core trichothecene skeleton and functional group substitutions. The base structure, trichothec-9-ene , consists of a fused tricyclic system with an epoxide bridge between C12 and C13. The full name is constructed as follows:

- Trichothec-9-ene : The parent hydrocarbon skeleton (C15H24O) with a double bond at C9.

- 3,4,7,15-tetrol : Hydroxyl groups at positions 3, 4, 7, and 15.

- 12,13-epoxy : An epoxide functional group bridging C12 and C13.

- 4,15-diacetate : Acetyl esters at the hydroxyl groups of C4 and C15.

- (3α,4β,7α) : Stereochemical descriptors indicating the spatial orientation of hydroxyl groups at C3 (α), C4 (β), and C7 (α).

This nomenclature aligns with the conventions for trichothecenes, where stereochemical specificity is critical for biological activity.

Molecular Architecture: Epoxide Bridging and Functional Group Analysis

The compound’s structure is defined by three key features:

Epoxide Bridge :

The 12,13-epoxy group is a hallmark of trichothecenes, contributing to their reactivity and toxicity. This strained three-membered ring facilitates nucleophilic attack, enabling interactions with cellular macromolecules.Hydroxyl and Acetyl Group Distribution :

Stereochemical Arrangement :

The α and β designations at C3, C4, and C7 dictate the molecule’s three-dimensional conformation. The β orientation of the C4 hydroxyl group, for instance, influences hydrogen-bonding patterns and enzymatic interactions.

Comparative Structural Analysis Within the Trichothecene Mycotoxin Family

The trichothecene family comprises over 200 analogs, differentiated by hydroxylation patterns, esterifications, and stereochemistry. Key comparisons include:

| Feature | Trichothec-9-ene-3,4,7,15-tetrol, 4,15-diacetate | T-2 Toxin (C24H34O9) | HT-2 Toxin (C22H32O8) |

|---|---|---|---|

| Core Hydroxylation | C3, C4, C7, C15 | C3, C4, C8, C15 | C3, C4, C8, C15 |

| Esterification | C4, C15 acetyl | C4, C15 acetyl; C8 isovalerate | C15 acetyl; C8 isovalerate |

| Epoxide | C12-C13 | C12-C13 | C12-C13 |

- Positional Isomerism : Unlike T-2 and HT-2 toxins, which hydroxylate at C8, this compound features a rare C7 hydroxyl group. This positional shift may alter binding affinity to ribosomal targets.

- Esterification Patterns : The absence of an isovalerate group at C8 distinguishes it from T-2 toxin, potentially reducing its cytotoxicity.

Properties

CAS No. |

59121-84-5 |

|---|---|

Molecular Formula |

C19H26O8 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(1S,2R,3R,7R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O8/c1-9-5-12(22)18(7-24-10(2)20)13(6-9)27-16-14(23)15(26-11(3)21)17(18,4)19(16)8-25-19/h6,12-16,22-23H,5,7-8H2,1-4H3/t12-,13-,14-,15-,16?,17-,18+,19?/m1/s1 |

InChI Key |

DXOMWDQITCLYBJ-OZXPKXHTSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1)O)([C@]3([C@@H]([C@H](C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(C(C1)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)- involves multiple steps, starting from simpler trichothecene precursors. The key steps include:

Epoxidation: Introduction of the epoxy group at the 12,13-position.

Hydroxylation: Addition of hydroxyl groups at the 3,4,7, and 15 positions.

Acetylation: Acetylation of the hydroxyl groups at the 4 and 15 positions.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Fusarium species, followed by extraction and purification. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the desired trichothecene.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diketone.

Reduction: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-diol, 4,15-diacetate.

Substitution: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diamine.

Scientific Research Applications

Basic Information

- Chemical Formula : C22H32O8

- Molecular Weight : 424.4847 g/mol

- CAS Registry Number : 26934-87-2

- IUPAC Name : Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate

Structural Characteristics

The structure of Trichothec-9-ene-3,4,7,15-tetrol features multiple hydroxyl groups and an epoxide ring that contribute to its biological activity. The presence of these functional groups allows for interactions with cellular components that can lead to significant physiological effects.

Toxicology Studies

Trichothecenes are primarily studied for their toxicological effects on human health and animal models. The compound's mechanism of action involves the inhibition of protein synthesis by binding to ribosomal RNA. This leads to cytotoxicity in various cell types. Research has indicated that exposure to trichothecenes can result in:

- Acute Toxicity : Symptoms include gastrointestinal distress and immune suppression.

- Chronic Effects : Long-term exposure may lead to carcinogenic effects and reproductive toxicity.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Trichothec-9-ene derivatives on human cell lines. Results indicated a dose-dependent inhibition of protein synthesis and cell viability. The findings underscore the relevance of trichothecenes in understanding mycotoxin-related health risks .

Agricultural Applications

In agriculture, trichothecenes like Trichothec-9-ene are significant due to their role as phytotoxins. They affect plant health and crop yield by:

- Inhibiting Seed Germination : The presence of these mycotoxins can prevent seed development.

- Reducing Crop Quality : Contamination can lead to significant economic losses in grain production.

Case Study: Impact on Wheat Production

Research conducted on wheat crops demonstrated that exposure to Fusarium species producing trichothecenes reduced yield by up to 30%. The study highlighted the need for effective management strategies to mitigate the impact of these mycotoxins on food security .

Biochemical Research

Trichothec-9-ene derivatives are also utilized in biochemical research to explore cellular processes such as apoptosis and immune response modulation. Their ability to induce ribotoxic stress responses makes them valuable tools for studying:

- Cell Signaling Pathways : Understanding how cells respond to stress and injury.

- Apoptosis Mechanisms : Investigating programmed cell death pathways influenced by mycotoxins.

Case Study: Apoptosis Induction

A recent investigation into the apoptotic effects of Trichothec-9-ene on lymphocytes revealed that it activates caspase pathways leading to cell death. This research provides insights into potential therapeutic approaches for diseases characterized by dysregulated apoptosis .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The molecular targets include the ribosomal peptidyl transferase center and elongation factors. The pathways involved in its mechanism of action include the activation of stress response pathways and induction of apoptosis through mitochondrial dysfunction.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and toxicological differences between the target compound and its analogues:

Key Findings from Comparative Studies

Structural Stability : All trichothecenes, including the target compound, retain stability during food processing due to their epoxy ring and resistance to high temperatures .

Toxicity Mechanisms: The target compound shares the core mechanism of ribosomal inhibition with T-2 toxin and DAS but exhibits reduced systemic toxicity due to the absence of the 8α-isovalerate group, which enhances membrane permeability in T-2 .

Species Sensitivity: The target compound’s acute toxicity data remain less documented than T-2 or DAS, but in vitro studies suggest moderate cytotoxicity (IC₅₀: 0.1–1 μM in mammalian cell lines) . T-2 toxin remains the most potent analogue, with multisystemic effects including neurotoxicity and carcinogenicity (IARC Group 3) .

Biological Activity

Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)- is a member of the trichothecene family of mycotoxins, which are secondary metabolites produced by various species of fungi. These compounds are known for their potent biological activities, particularly their toxicity to humans and animals. This article explores the biological activity of this specific compound, including its mechanisms of action, toxicological effects, and relevant research findings.

- Molecular Formula: C19H26O8

- Molecular Weight: 394.41 g/mol

- CAS Registry Number: 59121-84-5

- IUPAC Name: Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate

- Structural Characteristics: The compound features a complex structure with multiple hydroxyl groups and an epoxy group that contribute to its reactivity and biological activity.

Trichothecenes like this compound primarily exert their effects by inhibiting protein synthesis. They act by binding to the ribosomal subunit and inhibiting peptidyl transferase activity. This inhibition leads to a cessation of peptide bond formation during translation, ultimately affecting cell viability and function .

Toxicological Effects

- Cytotoxicity : Studies have demonstrated that trichothecenes can induce apoptosis in various cell lines. The cytotoxic effects are often dose-dependent and can lead to significant cell death in sensitive tissues.

- Immunotoxicity : These compounds have been shown to impair immune responses by affecting lymphocyte proliferation and cytokine production. This immunosuppressive effect can increase susceptibility to infections .

- Neurotoxicity : Some research indicates that trichothecenes may have neurotoxic effects as well, potentially impacting neuronal viability and function.

Case Study 1: Acute Toxicity in Animal Models

A study conducted on mice exposed to Trichothec-9-ene-3,4,7,15-tetrol demonstrated acute toxicity characterized by weight loss and lethargy. Histopathological examinations revealed damage in the liver and kidneys, indicating systemic toxicity .

Case Study 2: Immunosuppressive Effects in Poultry

Research involving poultry showed that exposure to trichothecene mycotoxins led to reduced antibody responses following vaccination. The study highlighted the need for monitoring these toxins in animal feed to prevent health issues in livestock .

Data Table: Biological Activity Summary

Research Findings

Recent studies have focused on the environmental presence of trichothecenes and their implications for food safety. The detection of these mycotoxins in agricultural products raises concerns about human exposure through contaminated food sources .

Environmental Impact

Trichothec-9-ene-3,4,7,15-tetrol has been detected in various grains such as wheat and corn. Its persistence in the environment poses risks not only to human health but also to animal health through feed contamination.

Regulatory Perspectives

Due to their toxic nature, regulatory bodies have established limits for trichothecenes in food products. Continuous monitoring is essential to ensure consumer safety and mitigate health risks associated with these compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to resolve stereochemistry at positions 3α, 4β, and 7α. For example, the 12,13-epoxy group typically shows characteristic signals between δ 3.0–4.5 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., CHO) and fragmentation patterns, such as loss of acetate groups (m/z 60) .

- Infrared (IR) Spectroscopy : Key peaks include ester C=O stretching (~1740 cm) and epoxy C-O-C vibrations (~1250 cm) .

Q. How can researchers differentiate this compound from structurally similar trichothecenes?

- Methodology :

- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and UV detection (λ = 220–254 nm). Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve overlapping peaks .

- Tandem MS/MS : Compare fragmentation patterns, such as the presence of 4,15-diacetate ions (m/z 183 and 139) versus monoacetates or hydroxylated analogs .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by crystallizing the compound and analyzing its crystal lattice structure .

Q. What in vitro assays are suitable for preliminary toxicity screening?

- Methodology :

- Cell Viability Assays : Use human epithelial cell lines (e.g., Caco-2) with MTT or resazurin assays to quantify IC values. Toxicity thresholds are often observed at 0.1–10 μM concentrations .

- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) induction in lymphocytes or hepatocytes .

- Membrane Integrity Tests : Lactate dehydrogenase (LDH) release assays can assess cell membrane damage in primary cultures .

Advanced Research Questions

Q. How do variations in administration routes (e.g., oral vs. intravenous) affect acute toxicity outcomes in mammalian models?

- Methodology :

- Dose-Response Studies : Compare LD values across routes (e.g., oral LD in rats = 5.8 mg/kg vs. intravenous LD = 1.2 mg/kg) .

- Bioavailability Analysis : Use pharmacokinetic models to calculate AUC (area under the curve) and assess first-pass metabolism effects in the liver .

- Histopathology : Post-mortem examinations of gastrointestinal and pulmonary tissues can identify route-specific lesions (e.g., intestinal necrosis in oral administration) .

Q. What mechanisms underlie the neurotoxic effects observed in primates exposed to this compound?

- Methodology :

- Transcriptomic Profiling : Perform RNA-seq on brain tissue (e.g., cerebellum) to identify dysregulated pathways, such as mitochondrial oxidative phosphorylation or synaptic vesicle cycling .

- Electrophysiology : Patch-clamp studies on neuronal cultures can measure disruptions in ion channel activity (e.g., Na/K ATPase inhibition) .

- Biochemical Assays : Quantify acetylcholine esterase (AChE) inhibition in cerebrospinal fluid using Ellman’s method .

Q. How can contradictory data on hematological toxicity (e.g., leukopenia vs. thrombocytopenia) across species be resolved?

- Methodology :

- Species-Specific Sensitivity Testing : Compare bone marrow suppression in mice, rabbits, and pigs using colony-forming unit (CFU) assays .

- Cytokine Profiling : Measure IL-6, TNF-α, and G-CSF levels to assess immune response variability .

- Dose-Timing Analysis : Evaluate whether toxicity manifests differently in acute (24–72 hr) vs. chronic (14-day) exposure models .

Notes for Methodological Rigor

- Experimental Design : Align studies with the trichothecene mode of action framework, emphasizing inhibition of protein synthesis via binding to 60S ribosomal subunits .

- Data Validation : Use certified reference materials (CRMs) from authoritative databases (e.g., RTECS) to calibrate toxicity assays .

- Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to disentangle species-specific vs. dose-dependent effects in toxicity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.